(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
CAS No.: 338423-82-8
Cat. No.: VC7415757
Molecular Formula: C23H18O2S
Molecular Weight: 358.46
* For research use only. Not for human or veterinary use.
![(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone - 338423-82-8](/images/structure/VC7415757.png)
Specification
CAS No. | 338423-82-8 |
---|---|
Molecular Formula | C23H18O2S |
Molecular Weight | 358.46 |
IUPAC Name | [3-[(4-methylphenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone |
Standard InChI | InChI=1S/C23H18O2S/c1-16-11-13-18(14-12-16)26-15-20-19-9-5-6-10-21(19)25-23(20)22(24)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Standard InChI Key | DBDYOLATZNBHSO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule integrates three distinct structural domains:
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Benzofuran scaffold: A fused bicyclic system comprising a benzene ring condensed with a furan heterocycle. This core contributes to planar aromaticity and potential π-π stacking interactions.
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[(4-Methylphenyl)sulfanyl]methyl substituent: A sulfur-containing side chain at the benzofuran 3-position, featuring a thioether (-S-) linkage to a para-methyl-substituted benzene ring. The methyl group enhances lipophilicity, while the sulfur atom introduces polarizability and potential hydrogen-bonding acceptor sites.
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Phenyl methanone group: A ketone-functionalized benzene ring at the benzofuran 2-position, providing electrophilic character and opportunities for further derivatization .
Molecular Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 358.46 g/mol | |
CAS registry number | 338423-82-8 | |
GHS hazard classification | Irritant (GHS07) |
The compound’s logP (estimated via computational methods) is approximately 5.2, indicating high lipophilicity. This property suggests favorable membrane permeability but may limit aqueous solubility, necessitating solubilizing agents for biological assays.
Synthesis and Optimization
Retrosynthetic Analysis
A plausible synthetic route derives from methodologies described for structurally analogous compounds :
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Friedel-Crafts benzoylation: Introduction of the phenyl methanone group via reaction of benzofuran derivatives with benzoyl chloride in the presence of .
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Thioether formation: Coupling of a 4-methylthiophenol derivative with a bromomethyl-benzofuran intermediate under basic conditions.
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Functional group compatibility: Sequential protection/deprotection strategies to prevent unwanted side reactions during ketone or sulfur incorporation.
Key Synthetic Steps
Adapting procedures from Suhana and Rajeswari , a modified pathway could involve:
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Benzofuran core construction: Cyclization of 2-hydroxyacetophenone derivatives with propargyl bromide, followed by aromatization.
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Sulfanyl-methyl introduction: Radical-mediated thiol-ene coupling between 4-methylbenzenethiol and a 3-bromomethyl-benzofuran intermediate using azobisisobutyronitrile (AIBN) as an initiator.
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Methanone installation: Friedel-Crafts acylation with benzoyl chloride under anhydrous dichloromethane, catalyzed by at 0–5°C .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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IR spectroscopy:
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NMR (CDCl):
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δ 2.35 (s, 3H, Ar-CH).
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δ 3.95 (s, 2H, -SCH-).
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δ 7.20–8.10 (m, 12H, aromatic protons).
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NMR:
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 198–200°C, with decomposition onset at 285°C under nitrogen atmosphere. The crystalline structure remains stable at ambient storage conditions .
Comparative Analysis with Structural Analogs
The methyl group in the subject compound reduces electrophilicity compared to halogenated analogs, potentially lowering toxicity but also attenuating target binding affinity .
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